cyathins
Description
Classification and Overview of Cyathane Diterpenoids
The classification of cyathane diterpenoids is fundamentally rooted in their unusual, angularly fused 5/6/7 tricyclic carbon skeleton nih.govnih.govnih.gov. This core structure provides the basis for a wide array of derivatives, leading to significant structural diversity within the family nih.gov. Subclasses of cyathane diterpenoids include, but are not limited to, the cyathins, allothis compound, erinacines, sarcodonins, scabronines, striatals, cyanthiwigins, and cyafrins readthedocs.io.
Some notable examples, such as the striatals, striatins, and erinacines, are often referred to as cyathane-xylosides due to the presence of a modified pentose (B10789219) (D-xylose) moiety attached to their scaffold nih.govnih.govnih.gov. The extensive research into these compounds has led to the isolation of a considerable number of individual cyathane diterpenoids; for instance, over 170 compounds have been identified from Cyathus africanus and Hericium erinaceus alone nih.gov. Key cyathin compounds frequently discussed in literature include cyathin A3, B3, C3, and various erinacines (e.g., erinacines A-K, P-V) c19early.orgnih.govnih.govnih.gov.
Historical Context of Cyathin Discovery and Isolation
The journey of discovering this compound began in the early 1970s. In 1971, Ayer and coworkers first reported the isolation and preliminary characterization of a mixture of compounds exhibiting antibiotic activity from an extract of the bird's nest fungus Cyathus helenae. While these initial compounds were not fully characterized at the time, they marked the first recognition of this unique class of natural products.
A significant milestone occurred in 1972 when Ayer and Taube published the first complete structural elucidations of these compounds, naming them cyathin A3 and allocyathin B3 readthedocs.ioc19early.org. This seminal work provided the foundational understanding of the cyathane skeleton. Following these initial discoveries from Cyathus helenae, numerous other cyathane diterpenoids have been subsequently isolated from various other fungal species. These include Sarcodon scabrosus, Sarcodon glaucopus, Sarcodon cyrneus, Cyathus africanus, Cyathus earlei, Cyathus striatius, Strobilurus tenacellus, and Hericium erinaceum c19early.org.
Significance of this compound in Natural Products Chemistry Research
This compound and other cyathane diterpenoids hold significant importance in natural products chemistry due to their striking and often complex structures, characterized by stereochemical intricacy and diverse unsaturation patterns guidetopharmacology.orgnih.gov. Beyond their structural novelty, these compounds exhibit a broad spectrum of biological activities, making them compelling subjects for ongoing research nih.govc19early.orgnih.govnih.gov.
One of the most notable research findings concerning cyathane diterpenoids is their potent stimulating effect on Nerve Growth Factor (NGF) synthesis guidetopharmacology.orgc19early.orgnih.govnih.govnih.gov. This property positions them as potential therapeutic agents for the treatment of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases guidetopharmacology.orgc19early.org. For instance, many cyathanes, such as cyahookerin C, cyathin Q, and cyafranines B and G, have demonstrated the ability to stimulate neurite outgrowth in cells nih.gov.
Furthermore, cyathane diterpenoids have been reported to possess antimicrobial and antitumor activities guidetopharmacology.orgc19early.orgnih.govnih.gov. Specific this compound, notably this compound B3 and C3, along with striatin compounds from Cyathus striatus, have shown strong antibiotic effects. Research also indicates their anti-inflammatory properties c19early.orgnih.govnih.gov. Certain compounds like erinacine A and this compound Q and R have exhibited anticancer activity by inducing cancer cell death, often through mechanisms involving the production of reactive oxygen species (ROS) and activation of various signaling pathways nih.gov. The neurotrophic effects of these compounds, such as those observed on PC12 cells, further underscore their biological relevance nih.gov. The unique structural features and diverse bioactivities of cyathane diterpenoids continue to drive significant efforts in their biosynthesis studies and total chemical synthesis in organic chemistry readthedocs.ionih.govnih.govnih.gov.
Properties
CAS No. |
12626-46-9 |
|---|---|
Molecular Formula |
C7H6BrNO3 |
Synonyms |
cyathins |
Origin of Product |
United States |
Origin, Isolation, and Taxonomic Distribution of Cyathins
Fungal Sources: Cyathus Species (Bird's Nest Fungi)
Cyathus helenae
Cyathus helenae was the inaugural fungal species from which cyathins were isolated and characterized. nih.govjuit.ac.incenmed.comuni-freiburg.de This species is known to produce a complex of antibiotic substances collectively termed cyathin, which exhibit antimicrobial properties against various bacteria, including Gram-positive and Gram-negative strains, as well as some fungi. uni-freiburg.descienceopen.com
Detailed research findings on Cyathus helenae have led to the isolation and structural elucidation of several specific cyathin compounds, including:
Cyathin A3 cenmed.comuni-freiburg.de
Cyathin A4 uni-freiburg.de
Allocyathin A4 uni-freiburg.de
Cyathin B3 cenmed.comuni-freiburg.de
Cyathin B4 uni-freiburg.de
Cyathin C5 uni-freiburg.de
Allocyathin B3 cenmed.comuni-freiburg.de
Allocyathin B2 juit.ac.inuni-freiburg.de
The identification of cyathin A3 and allocyathin B3 in 1972 from C. helenae was a landmark event in the study of cyathane-type diterpenoids. nih.govcenmed.com
Cyathus africanus
Cyathus africanus is another significant source of cyathane diterpenoids, with numerous compounds isolated from its cultures. nih.govnih.govmetabolomicsworkbench.orgcenmed.comuni.lunih.govnih.govuni.lumetabolomicsworkbench.orgnih.govjuit.ac.in The production of these diverse cyathane diterpenoids by C. africanus can vary depending on the fermentation conditions and the duration of the fermentation period. metabolomicsworkbench.orgmetabolomicsworkbench.org
Specific this compound and related cyathane diterpenoids isolated from Cyathus africanus include:
this compound D, E, F, G, H metabolomicsworkbench.orgjuit.ac.in
Neosarcodonin O metabolomicsworkbench.orgjuit.ac.in
Cyathatriol metabolomicsworkbench.orgjuit.ac.in
11-O-acetylcyathatriol metabolomicsworkbench.orgjuit.ac.in
Cyathin W nih.govjuit.ac.in
Cyathin V nih.govjuit.ac.in
Cyathin T nih.govjuit.ac.in
this compound Q, R, S, U, X uni.lu
Cyathus earlei
Cyathus earlei is recognized for its ability to produce diterpenoid metabolites belonging to the cyathin class. uni.luuni-freiburg.denih.gov Research on this species has led to the identification of several key compounds:
Cyathatriol uni-freiburg.de
11,15-O,O-Diacetylcyathatriol uni-freiburg.de
15-O-acetylcyathatriol uni-freiburg.de
11-O-acetylcyathatriol uni-freiburg.de
Cyathin B2 uni-freiburg.de
Allocyathin B2 uni-freiburg.de
Cyathus striatus
Cyathus striatus has been reported to produce a complex of diterpenoid antibiotic compounds known as this compound. uni.lu In addition to this compound, C. striatus also produces striatins (A, B, and C), which are distinct diterpenoids with their own antibiotic activities against various fungi and bacteria. Compared to C. helenae, C. striatus generally exhibits weaker antimicrobial activity. uni-freiburg.de
Other Relevant Cyathus Species
Beyond the extensively studied species, other Cyathus fungi have also been identified as producers of this compound or related cyathane diterpenoids:
Cyathus gansuensis has yielded this compound J, K, L, M, N, O, and P. nih.govuni.lujuit.ac.in
Cyathus hookeri is known to produce cyathane diterpenes, including cyathin I. nih.gov
Cyathus poeppigii and Cyathus limbatus have demonstrated weaker antimicrobial activity compared to C. helenae. uni-freiburg.de
Cyathus stercoreus is also listed as a source of cyathane diterpenoids. nih.gov
Cyathus bulleri produces cybullol, another cyathane-type metabolite. cenmed.com
Other Fungal Genera Producing Cyathane Diterpenoids
While the Cyathus genus is a primary source, cyathane diterpenoids are not exclusively found within it. These structurally unique compounds are characteristic of certain basidiomycete species across several other fungal genera. nih.gov
Notable other fungal genera that produce cyathane diterpenoids include:
Hericium : Species like Hericium erinaceus, commonly known as Lion's Mane mushroom, produce a group of cyathane diterpenes called erinacines. nih.gov
Sarcodon : Various Sarcodon species, such as Sarcodon scabrosus, Sarcodon glaucopus, and Sarcodon cyrneus, are known to produce cyathane derivatives, including sarcodonins, glaucopines, and cyrneines. nih.govmetabolomicsworkbench.orgjuit.ac.in
Strobilurus : Strobilurus tenacellus has been reported to produce cyathane-type diterpenoids. nih.govnih.gov
Laxitextum : Laxitextum incrustatum is another genus identified as a source of these compounds. nih.gov
Phellodon : Phellodon niger is also listed among the producers of cyathane diterpenoids.
Gerronema : Gerronema albidum has also been noted to produce cyathane diterpenoids.
These diverse fungal sources underscore the broad natural occurrence of cyathane diterpenoids and their significance in fungal secondary metabolism.
Compound Names and PubChem CIDs
Hericium Species (e.g., Hericium erinaceus)
The genus Hericium, particularly Hericium erinaceus (commonly known as Lion's Mane mushroom), is a notable source of cyathane diterpenoids, specifically the erinacines and hericenones nih.govkarger.comnih.govnih.gov. Erinacines are primarily isolated from the mycelium of H. erinaceus, while hericenones are typically found in its fruiting bodies karger.comnih.govnih.gov. To date, a diverse array of erinacines (e.g., erinacine A-K, P-S) and hericenones (e.g., hericenones C-H) have been identified from H. erinaceus nih.govkarger.comnih.govnih.govnih.govnih.gov. Another species, Hericium flagellum, has also been reported to produce cyathane diterpenoids nih.govnih.gov.
Table 1: Representative Cyathane Diterpenoids from Hericium Species
| Compound Name | Source | Specific Location |
| Erinacine A | Hericium erinaceus | Mycelium karger.comnih.govnih.gov |
| Hericenone C | Hericium erinaceus | Fruiting body nih.govkarger.comnih.govnih.govnih.gov |
| Hericenone D | Hericium erinaceus | Fruiting body nih.govkarger.comnih.govnih.gov |
| Hericenone E | Hericium erinaceus | Fruiting body nih.govkarger.comnih.govnih.gov |
| Hericenone H | Hericium erinaceus | Fruiting body nih.govkarger.comnih.govnih.gov |
| Hericene A | Hericium erinaceus | Mycelium nih.govunitedchem.com |
| Hericene C | Hericium erinaceus | Mycelium nih.govunitedchem.com |
Sarcodon Species (e.g., Sarcodon scabrosus)
Species within the genus Sarcodon, particularly Sarcodon scabrosus, are recognized producers of cyathane diterpenoids, including sarcodonins and scabronines nih.govwikidata.orgnih.govuni.luuni.luchem960.com. For instance, novel scabronines, such as scabronine K and L, along with known analogues like sarcodonin (B1194933) G, sarcodonin A, sarcodonin M, and scabronine H, have been isolated from the fruiting bodies of S. scabrosus uni.luchem960.com.
Table 2: Representative Cyathane Diterpenoids from Sarcodon Species
| Compound Name | Source |
| Sarcodonin A | Sarcodon scabrosus |
| Sarcodonin G | Sarcodon scabrosus |
| Sarcodonin M | Sarcodon scabrosus |
| Scabronine H | Sarcodon scabrosus |
| Scabronine K | Sarcodon scabrosus |
| Scabronine L | Sarcodon scabrosus |
Plant Sources: Diterpenes from Euphorbia Genus
While diterpenes are a broad class of natural products found across various biological kingdoms, including plants, this compound are specifically characterized as fungal metabolites nih.govuni.lu. The Euphorbia genus is known to produce diverse diterpenes, but it is not identified as a source of cyathin-type diterpenoids in the scientific literature nih.govuni.lu.
Isolation Methodologies in Natural Products Research
The isolation of this compound and other cyathane diterpenoids from fungal sources typically involves a series of established natural product research methodologies. The process often begins with the extraction of dried fungal material (e.g., fruiting bodies or cultured mycelia) using organic solvents such as methylene (B1212753) chloride or ethanol (B145695) uni.lumdpi.comnih.gov. This initial extract is then concentrated, followed by solvent partitioning to separate compounds based on their polarity mdpi.comnih.gov.
Subsequent purification steps commonly employ chromatographic techniques. Silica (B1680970) gel column chromatography is frequently utilized to further fractionate the crude extracts uni.lumdpi.comnih.gov. High-performance liquid chromatography (HPLC) is then often applied for the final purification and quantification of individual cyathin compounds, enabling the separation of closely related analogues and determination of their concentrations nih.govmdpi.comnih.govlibretexts.org. The elucidation of the structures of new cyathane diterpenoids relies heavily on extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) experiments (e.g., HMBC, HSQC, COSY, ROESY) and Mass Spectrometry (MS) uni.luchem960.com. X-ray diffraction and electronic circular dichroism (ECD) calculations are also employed for confirming absolute configurations nih.gov.
Advanced Structural Elucidation and Stereochemical Characterization of Cyathins
Core Tricyclic Architecture: The 5-6-7 Fused Carbon Skeleton
A defining characteristic of cyathins, and the broader cyathane family, is their distinctive 20-carbon skeleton featuring a 5-6-7 fused tricarbocyclic core nih.govchem960.comnih.govnih.govnih.govnih.govnih.gov. This intricate ring system, often referred to as the cyathane skeleton, forms the conserved structural scaffold across numerous analogues nih.govnih.gov. Beyond the core rings, the cyathane framework typically includes an isopropyl side chain at the C(3) position and an exocyclic carbon atom connected to C(12) nih.govnih.gov. The presence of this unique fused-ring system is central to their classification and distinguishes them from other diterpenoids nih.govnih.gov.
Stereochemical Complexity: Angular Methyl Groups and Ring Fusions
The stereochemical complexity of this compound is largely dictated by the presence of multiple chiral centers and the specific arrangements of their fused rings. Within the 20-carbon cyathane framework, the C(6) and C(9) carbons are notable for presenting all-carbon quaternary stereocenters nih.govnih.govnih.gov. These critical points bear angular methyl groups at the ring fusion positions nih.govnih.govnih.gov.
A key stereochemical feature distinguishing different cyathane subclasses is the relative orientation of these angular methyl groups. For most compounds within the cyathane class, these methyl groups display an anti relative stereochemical relationship nih.govnih.gov. However, a notable exception is found in the cyanthiwigin natural products, which possess a syn arrangement of these methyl groups nih.govnih.govnih.gov. Furthermore, a common feature across many cyathane natural products, including this compound, is a trans-B-C ring fusion nih.gov. The central ring of the [5-6-7] carbocyclic core in cyanthiwigins also presents additional points of stereogenicity at ring fusion carbons C(4) and C(5), leading to a total of four contiguous stereocenters across the innermost bonds nih.gov.
Advanced Spectroscopic and Diffraction Techniques in Structural Determination
The elucidation of the complex structures and absolute configurations of this compound relies heavily on a suite of advanced analytical techniques. These methods provide complementary data, enabling comprehensive characterization of these intricate natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is considered a gold standard for the structural determination of small organic molecules, including the complex architectures of this compound metabolomicsworkbench.org. It plays a crucial role in assigning the connectivity of atoms and determining the relative stereochemistry of these compounds nih.govchem960.comnih.govlibretexts.orgnih.govchem960.com. Early studies utilized Carbon-13 (¹³C) NMR to scrutinize the biosynthetic origin of the cyathane core, allowing researchers to trace the pathway from precursors like geranylgeranyl phosphate (B84403) nih.govnih.gov.
For more complex cyathin structures, advanced NMR techniques, including one-dimensional (1D) and two-dimensional (2D) NMR experiments, are indispensable. These include:
¹H NMR : Provides information on proton environments and their coupling patterns.
¹³C NMR : Offers insights into the carbon skeleton and functional groups.
¹H-¹H Correlation Spectroscopy (COSY) : Identifies coupled protons, revealing adjacent proton networks.
Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons with the carbons they are directly attached to.
Heteronuclear Multiple Bond Correlation (HMBC) : Identifies long-range correlations between protons and carbons, crucial for establishing connectivity across quaternary centers and ring systems.
These spectroscopic analyses provide detailed information about the chemical shifts and coupling constants, which are vital for constructing the complete molecular structure and understanding the spatial arrangement of atoms libretexts.orgchem960.com.
X-ray Crystallography for Absolute Configuration
X-ray crystallography is a powerful technique employed to definitively determine the three-dimensional structure and, crucially, the absolute configuration of chiral molecules like this compound. For compounds that can be obtained in crystalline form, single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, and bond angles, thereby verifying the proposed structure and establishing the absolute stereochemistry nih.govchem960.comnih.govlibretexts.orgnih.gov.
For instance, the absolute configurations of compounds such as cyahookerins A and D, and cyathin A3, have been successfully determined using single-crystal X-ray crystallography nih.gov. This technique is particularly valuable for resolving ambiguities in stereochemistry that might be difficult to ascertain solely through NMR or other spectroscopic methods. The ability to obtain high-quality crystals is often a prerequisite for this method.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound, as well as to provide insights into their structural features through fragmentation patterns nih.gov. High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly employed to obtain accurate mass measurements, which can confirm the molecular formula of a compound nih.gov.
When a molecule is ionized in a mass spectrometer, it typically forms a molecular ion, which can then fragment into smaller, characteristic ions. The pattern of these fragment ions (the mass spectrum) provides a "fingerprint" of the molecule's structure. By analyzing the m/z values and relative intensities of these fragments, researchers can deduce the presence of specific functional groups, side chains (like the isopropyl group), and the connectivity within the complex ring system. This information is crucial for confirming the proposed structure derived from other spectroscopic data.
Circular Dichroism (CD) for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for the stereochemical analysis of chiral molecules, including this compound, especially for determining their absolute configuration in solution. CD measures the differential absorption of left- and right-circularly polarized light by optically active compounds. The resulting CD spectrum, particularly the presence and sign of Cotton effects (bands of differential absorption), can be correlated with the molecule's three-dimensional structure and chirality.
CD spectroscopy has been used in conjunction with other techniques, such as X-ray diffraction, to corroborate or determine the absolute configuration of cyathane diterpenoids nih.gov. For example, the absolute stereochemistry of cyathin A3 has been confirmed using the exciton (B1674681) chirality method, a specific application of CD spectroscopy libretexts.org. CD can also provide insights into conformational isomers and racemization kinetics.
Chemical Synthesis and Derivatization Strategies for Cyathins
Total Synthesis Approaches to Cyathin Core Scaffolds
The construction of the cyathin core necessitates precise control over stereochemistry and the strategic formation of multiple rings. Several research groups have devised elegant total synthesis routes, each highlighting different key methodologies to assemble the characteristic fused ring system. These approaches often converge on the formation of key intermediates that can be elaborated into various members of the cyathin family.
A number of powerful chemical reactions have been employed as key steps in the total synthesis of cyathins. These methodologies provide the means to construct the complex carbocyclic framework with a high degree of control.
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been a cornerstone in several syntheses of the cyathin core. nih.gov This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to stereoselectively form a cyclohexene (B86901) ring, which can then be further manipulated to form the six-membered ring of the cyathin scaffold. nih.gov
In an enantioselective total synthesis of (-)-cyathin A3, a key step involves an unusual Diels-Alder reaction between 2,5-dimethyl-1,4-benzoquinone (B89530) as the dienophile and 2,4-bis(trimethylsilyloxy)-1,3-pentadiene as the diene. nih.govchemistryviews.org This reaction is catalyzed by Mikami's catalyst, which is a chiral titanium complex, to achieve high enantioselectivity. nih.govacs.org The addition of magnesium and silica (B1680970) gel was found to be crucial for the success of this particular transformation. nih.govchemistryviews.org This approach provides a chiral building block that contains the requisite stereochemistry for the subsequent steps in the synthesis. acs.org
| Diene | Dienophile | Catalyst/Conditions | Product | Reference |
| 2,4-bis(trimethylsilyloxy)-1,3-pentadiene | 2,5-dimethyl-1,4-benzoquinone | Mikami's catalyst [(R)-BINOL + Cl2Ti(OiPr)2 + 4 Å mol sieves], Mg, SiO2 | Chiral Diels-Alder adduct for (-)-cyathin A3 synthesis | nih.govchemistryviews.org |
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the construction of cyclic structures in organic synthesis, including the seven-membered ring of the cyathin core. nih.gov This reaction utilizes transition metal catalysts, most notably Grubbs-type ruthenium catalysts, to facilitate the intramolecular cyclization of a diene, forming a cycloalkene and releasing ethylene (B1197577) as a byproduct. nih.govpitt.edu
In the total synthesis of cyathin A3 and cyathin B2, RCM was employed to stereoselectively construct the functionalized seven-membered ring. orgsyn.org The diene precursor, carefully assembled through a series of preceding steps, undergoes cyclization in the presence of a second-generation Grubbs catalyst to efficiently forge the seven-membered ring of the cyathin scaffold. researchgate.net The success of the RCM step is highly dependent on the nature of the substrate and the choice of catalyst. researchgate.net
| Substrate | Catalyst | Product | Reference |
| Diene precursor for cyathin A3/B2 | Grubbs second-generation catalyst | Fused 5-6-7 tricyclic core | orgsyn.orgresearchgate.net |
The intramolecular aldol (B89426) reaction is a classic and effective method for the formation of five- and six-membered rings in organic synthesis. acs.org This reaction involves the base- or acid-catalyzed cyclization of a dicarbonyl compound, where an enolate formed from one carbonyl group attacks the other carbonyl group within the same molecule. acs.org The resulting aldol addition product can then undergo dehydration to form a cyclic α,β-unsaturated ketone or aldehyde.
In the context of cyathin synthesis, the intramolecular aldol reaction has been utilized to construct the five-membered ring of the tricyclic core. For instance, the enantioselective total synthesis of (+)-allocyathin B2 features a high-yielding intramolecular aldol reaction to form the cyclopentanone (B42830) ring. The strategic placement of two carbonyl groups in a precursor molecule allows for the desired cyclization to occur, setting the stage for the subsequent construction of the remaining rings. The formation of five- or six-membered rings is generally favored in these reactions due to their thermodynamic stability. acs.org
| Dicarbonyl Precursor | Conditions | Product | Reference |
| Precursor for (+)-allocyathin B2 | Base-catalyzed | Cyclopentanone-fused intermediate |
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. This reaction is typically mediated by a cobalt-carbonyl complex, such as dicobalt octacarbonyl, and is particularly useful for constructing fused bicyclic systems containing a five-membered ring.
The intramolecular version of the Pauson-Khand reaction is especially valuable in the synthesis of complex natural products like this compound, as it allows for the rapid assembly of the bicyclic core. By tethering the alkyne and alkene components within the same molecule, the reaction proceeds with high regio- and stereoselectivity to form the fused cyclopentenone moiety that is a key structural feature of the cyathin scaffold. While traditionally requiring stoichiometric amounts of cobalt, catalytic versions of the Pauson-Khand reaction have been developed using various transition metals, including rhodium and palladium.
| Reactants | Catalyst/Mediator | Product | Reference |
| Enyne precursor | Dicobalt octacarbonyl (Co2(CO)8) | Fused cyclopentenone core |
Asymmetric catalysis is a crucial strategy for the enantioselective synthesis of chiral molecules like the this compound. A notable recent advancement in this area is the application of a platinum-catalyzed asymmetric diboration/desymmetric double-allylboration cascade reaction in the total synthesis of (−)-cyathin B2. acs.org
This powerful methodology allows for the rapid construction of a densely functionalized and stereochemically complex hydrindane intermediate, which represents the fused 5-6 bicyclic system of the cyathin core. The key transformation involves the reaction of a prochiral cyclopentanedione derivative with a diene in the presence of a platinum catalyst bearing a bulky, chiral phosphine (B1218219) ligand and bis(pinacolato)diboron. acs.org This cascade reaction establishes five stereocenters, including three quaternary ones, in a single synthetic operation with excellent enantiomeric excess. The resulting bicyclic intermediate is then further elaborated through a series of steps, including a ring-closing metathesis to form the seven-membered ring, to complete the total synthesis of (−)-cyathin B2. acs.org
| Reaction | Catalyst System | Key Intermediate | Final Product | Reference |
| Asymmetric diboration/desymmetric double-allylboration | Platinum catalyst with a chiral phosphine ligand | Densely functionalized hydrindane | (−)-Cyathin B2 | acs.org |
Convergent and Linear Synthetic Strategies
The total synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy. A linear synthesis involves the sequential construction of the molecule, with each step building upon the previous one. differencebetween.com In contrast, a convergent synthesis involves the independent synthesis of several fragments of the target molecule, which are then coupled together in the later stages. differencebetween.comwikipedia.org
An example of a convergent approach is the enantioselective total synthesis of (+)-allocyathin B2. This synthesis featured the convergent and enantioselective construction of the 5-6-7 tricyclic core system using chiral building blocks developed through asymmetric catalysis. nih.gov This strategy allowed for the efficient assembly of the complex core structure.
| Synthetic Strategy | Description | Advantages for Cyathin Synthesis |
| Linear Synthesis | Step-by-step construction of the molecule in a sequential manner. differencebetween.com | Simpler to plan and execute for less complex targets. |
| Convergent Synthesis | Independent synthesis of fragments followed by their coupling. differencebetween.comwikipedia.org | More efficient for complex molecules like this compound, higher overall yield, allows for parallel synthesis of fragments. wikipedia.orgfiveable.me |
Enantioselective Total Synthesis of Specific this compound (e.g., (−)-Cyathin B2, (−)-Cyathin A3)
The absolute stereochemistry of natural products is crucial for their biological activity. Therefore, the development of enantioselective total syntheses of this compound has been a major focus of research.
(−)-Cyathin B2:
An asymmetric total synthesis of (−)-cyathin B2 has been developed that is concise and provides a strategy for constructing other cyathane diterpenes. chemistryviews.org A key step in this synthesis is a platinum-catalyzed asymmetric diboration/desymmetric double-allylboration cascade reaction. This reaction is used to prepare a fused 5-6 bicyclic system in an enantioselective manner. chemistryviews.org The synthesis was completed in 14 steps from commercially available starting materials. chemistryviews.org Another enantioselective total synthesis of (-)-cyathin B2 has also been reported. nih.gov
(−)-Cyathin A3:
The total synthesis of (−)-cyathin A3 has been described, with a key step being an unusual enantioselective Diels−Alder reaction. nih.gov This reaction involves 2,5-dimethyl-1,4-benzoquinone and 2,4-bis(trimethylsilyloxy)-1,3-pentadiene, using a modified Mikami's catalyst. nih.gov Since cyathin A3 can be readily transformed into other this compound such as allocyathin B3, cyathin B3, cyathin C3, and neoallocyathin A4, this synthetic route also provides formal syntheses of these related natural products. nih.gov
Semi-Synthesis from Natural Precursors
Semi-synthesis, which involves the chemical modification of naturally occurring compounds, offers an alternative approach to accessing novel cyathin analogues. rsc.orgnih.gov This strategy can be particularly advantageous when a natural precursor is readily available in large quantities. By utilizing the pre-existing complex scaffold of a natural product, chemists can focus on introducing new functional groups and exploring structure-activity relationships without having to undertake a lengthy total synthesis. nih.gov
Given that this compound are part of the broader class of terpenoids, semi-synthetic strategies developed for other bioactive terpenoids and steroids can be conceptually applied to this compound. rsc.org This could involve leveraging the existing functional groups on the cyathin core for further chemical transformations.
Design and Synthesis of Cyathin Analogues and Derivatives
The design and synthesis of analogues and derivatives of natural products is a crucial aspect of medicinal chemistry, aiming to improve the biological activity, selectivity, and pharmacokinetic properties of the parent compound. mdpi.comtudublin.ieresearchgate.net For this compound, the synthesis of novel analogues is driven by the desire to explore their therapeutic potential further.
This involves the strategic modification of the cyathin scaffold to probe interactions with biological targets. Key areas of modification might include:
The hydroxyl groups on the seven-membered ring.
The alkyl substituents on the tricyclic core.
The synthesis of these analogues can be achieved through total synthesis, where modifications are introduced at various stages of the synthetic route, or through the semi-synthesis of natural this compound.
Late-stage diversification is a powerful strategy for rapidly generating a library of analogues from a common, complex intermediate. nih.govresearchgate.net This approach is particularly valuable in drug discovery, as it allows for the efficient exploration of structure-activity relationships. Instead of synthesizing each analogue from scratch, late-stage functionalization focuses on modifying a nearly complete natural product scaffold. nih.gov
A key methodology in late-stage diversification is C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-element bond. nih.govresearchgate.net This allows for the introduction of new functional groups at positions that might be difficult to access through traditional synthetic methods. The application of late-stage C-H functionalization to the cyathin core could provide a powerful tool for generating a diverse range of novel derivatives for biological screening. nih.gov This approach has been successfully applied to other complex alkaloids and drug molecules. nih.gov
Scaffold Modification Approaches
Modification of the cyathin scaffold is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. These approaches range from the interconversion of naturally occurring this compound to the synthesis of related family members and the generation of "unnatural" analogues through biosynthetic engineering.
A key example of scaffold modification is the synthetic conversion of one cyathin to another. For instance, the total synthesis of cyathin B2 can be extended to produce cyathin A3 through a series of standard transformations. This conversion typically involves a chemoselective reduction, epoxidation of the resulting allylic alcohol, protection of the primary alcohol, and subsequent ring-opening of the epoxide. A Mitsunobu inversion followed by the removal of protecting groups can then yield cyathin A3 nih.gov. This demonstrates that once the core tricyclic system is established, functional group manipulations can provide access to different members of the family.
The synthesis of other naturally occurring cyathane diterpenoids, which are themselves structural analogues, represents another facet of scaffold modification. The erinacines, for example, are glycosylated analogues of allocyathin B2 and have been targets of total synthesis nih.gov. Synthetic strategies often focus on constructing the core cyathane skeleton, which can then be further elaborated or coupled with other moieties, such as sugars, to yield these more complex family members.
Furthermore, biosynthetic approaches offer a powerful tool for generating novel cyathin analogues. By harnessing and engineering the biosynthetic pathways of cyathane-producing fungi in host organisms like Saccharomyces cerevisiae, it is possible to create "unnatural" cyathane derivatives. A combinatorial biosynthetic strategy has been successfully employed to produce a variety of cyathane-type diterpenes, including novel cyathane xylosides nih.gov. This approach involves identifying and utilizing key enzymes in the biosynthetic cascade, such as FAD-dependent oxidases and NADP(H)-dependent reductases, to generate new structures that may not be accessible through traditional chemical synthesis nih.gov. These new analogues have shown significant neurotrophic effects, highlighting the potential of this strategy for drug discovery nih.gov.
While late-stage functionalization (LSF) is a powerful strategy in modern drug discovery for diversifying complex molecules at a late step in the synthesis, its specific application to the cyathin scaffold is an area with potential for future development semanticscholar.orgnih.gov. The principles of C-H functionalization could allow for the direct modification of the cyathane core, providing rapid access to a library of analogues for biological screening semanticscholar.orgnih.govosi.lv.
Synthetic Challenges and Advances in Cyathin Synthesis
The total synthesis of this compound is a formidable challenge due to their complex and unique 5-6-7 fused tricyclic carbon skeleton. The primary difficulties lie in the stereocontrolled construction of this core, particularly the establishment of the trans-fused 6-7 ring junction and the precise setting of multiple stereocenters, including all-carbon quaternary centers nih.gov.
One of the most significant hurdles is the diastereocontrol at the ring junctions. For many cyathane diterpenoids, establishing the anti-relationship between the methyl groups at C6 and C9 is a major obstacle nih.gov. Over the years, synthetic chemists have developed a variety of innovative strategies to address these challenges, leading to significant advances in the field.
Early work in the field, such as the first total synthesis of (±)-allocyathin B2 by Snider and coworkers, utilized a carbonyl-ene reaction to construct the cyathane core nih.gov. This initial success paved the way for more advanced and stereoselective approaches. Different research groups have since reported elegant and diverse strategies for assembling the characteristic tricyclic system.
A variety of ring-forming strategies have been employed to construct the cyathane skeleton. These strategies often focus on the formation of one or more of the rings in a key step. The table below summarizes some of the key advances and strategies in the synthesis of the cyathane core.
| Synthetic Strategy | Key Reaction(s) | Research Group | Key Features |
| Carbonyl-Ene Reaction | Knoevenagel condensation, carbonyl-ene reaction | Snider | First total synthesis of a cyathane diterpenoid ((±)-allocyathin B2). |
| [4+3] Annulation | Rupe rearrangement, Brook rearrangement, nih.govnih.gov sigmatropic rearrangement | Takeda | Convergent approach to the 5-6-7 tricyclic core. |
| Intramolecular Heck Reaction | Mukaiyama aldol reaction, Kochi-Hunsdiecker reaction, Heck reaction | Desmaële | Late-stage construction of the central six-membered ring. |
| [5+2] Cycloaddition | Rh-catalyzed [5+2] cycloaddition | Wender | Simultaneous construction of the six- and seven-membered rings. |
| Intramolecular Aldol Reaction | Intramolecular aldol condensation | Nakada | Convergent strategy targeting the formation of the central ring. |
| Prins-Type Reaction/RCM | Prins-type reaction, Ring-Closing Metathesis (RCM) | Unnamed in source nih.gov | Stereoselective construction of a functionalized seven-membered ring. |
These diverse approaches highlight the creativity and ingenuity in modern organic synthesis. For example, Takeda's strategy involves a [4+3] annulation that proceeds through a Brook rearrangement and a subsequent nih.govnih.gov sigmatropic rearrangement to stereoselectively furnish the cyathane core nih.gov. Desmaële and coworkers developed a strategy that employs a late-stage intramolecular Heck reaction to form the central six-membered ring, thereby addressing the stereochemical challenge of the ring fusion nih.gov. Wender's approach utilizes a rhodium-catalyzed [5+2] cycloaddition to construct both the B and C rings in a single step nih.gov. More recently, a stereoselective synthesis of cyathin A3 and B2 was achieved using a Prins-type reaction followed by an efficient ring-closing metathesis (RCM) to construct the seven-membered ring nih.gov.
The total synthesis of various members of the cyathane family, including allocyathin B2, erinacine A, cyrneine A and B, and glaucopine C, has been accomplished through these and other advanced synthetic methods nih.gov. These syntheses not only represent significant achievements in their own right but also provide the chemical tools necessary to further probe the biological activities of this important class of natural products.
Mechanistic Investigations of Cyathin Biological Activities Pre Clinical Focus
Cellular and Molecular Mechanisms of Action
The anticancer properties of cyathin diterpenes are attributed to their ability to interfere with fundamental cellular processes that govern cancer cell proliferation, survival, and organization. Preclinical studies have identified several key mechanisms through which these compounds exert their cytotoxic and cytostatic effects. These mechanisms include the induction of programmed cell death (apoptosis), modulation of critical signaling pathways, generation of reactive oxygen species, interaction with mitochondrial proteins, and disruption of the cellular cytoskeleton. nih.gov
A primary mechanism by which cyathins exhibit anticancer activity is through the induction of apoptosis, a form of programmed cell death essential for eliminating damaged or malignant cells. youtube.com This process is often mediated through caspase-dependent pathways. Caspases are a family of protease enzymes that, once activated, execute the dismantling of the cell in an orderly fashion. youtube.com
Evidence suggests that this compound can trigger apoptosis through pathways involving endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein synthesis and folding, and its disruption can lead to an accumulation of misfolded proteins, a condition known as ER stress. researchgate.net Prolonged ER stress activates pro-apoptotic signaling cascades. nih.gov One key mediator of ER stress-induced apoptosis is caspase-12, which is localized to the ER. nih.gov The activation of caspase-12 can, in turn, activate downstream executioner caspases, such as caspase-3 and -9, leading to cell death. researchgate.netnih.gov Furthermore, ER stress can lead to the release of calcium (Ca2+) from the ER into the cytosol. This elevation of cytosolic Ca2+ can activate Ca2+-dependent proteases and contribute to mitochondrial dysfunction, further amplifying the apoptotic signal. nih.gov Studies on specific this compound, such as Cyathin-R, have demonstrated their ability to induce apoptosis, which is linked to an elevation of intracellular Ca2+. researchgate.net
Table 1: Key Mediators in Cyathin-Induced Apoptosis
| Mediator | Role in Apoptosis | Potential Involvement with this compound |
|---|---|---|
| Caspase-12 | Initiator caspase localized to the ER, activated by ER stress. nih.gov | Implicated as a potential mediator in ER stress-induced apoptosis pathways that can be triggered by natural compounds. |
| Caspase-9 | Initiator caspase activated by the release of cytochrome c from mitochondria. youtube.com | Activated downstream of ER stress and mitochondrial events. researchgate.net |
| Caspase-3 | Executioner caspase responsible for cleaving key cellular substrates, leading to cell death. youtube.com | Activated by initiator caspases like caspase-9 and caspase-12. researchgate.net |
| Endoplasmic Reticulum (ER) Stress | Cellular stress condition leading to the activation of pro-apoptotic pathways. nih.gov | A likely mechanism for cyathin-induced apoptosis, linked to Ca2+ release. nih.govresearchgate.net |
| Calcium (Ca2+) | Intracellular second messenger; elevated levels can trigger apoptotic pathways. nih.gov | Intracellular levels are elevated by Cyathin-R, accompanying apoptosis. researchgate.net |
Cyathin diterpenes activate various signaling pathways within tumor cells to induce apoptosis. nih.gov While the precise interactions of this compound with the Mitogen-Activated Protein Kinase (MAPK) and p53 pathways are still under investigation, these pathways are fundamental regulators of cell fate and are common targets for anticancer agents.
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. nih.govnih.gov The activation of p53 can lead to the transcription of pro-apoptotic genes. texilajournal.com The MAPK pathways, including the JNK and p38 pathways, are key signaling cascades that respond to extracellular and intracellular stimuli, including oxidative stress. nih.govmdpi.com The activation of these stress-related MAPK pathways often culminates in apoptosis. researchgate.net There is significant functional interaction and cross-talk between the p53 and MAPK signaling pathways. nih.govembopress.org For instance, upon exposure to stressful stimuli, MAP kinases can phosphorylate and activate p53, leading to p53-mediated cellular responses like apoptosis. nih.gov Given that this compound induce apoptosis through mechanisms like ROS production and ER stress, it is plausible that their effects are mediated, at least in part, through the modulation of these critical signaling networks.
A significant mechanism for the anticancer activity of several major cyathanes, including erinacine A, cyathin Q, and cyathin R, is their ability to induce cancer cell death through the production of reactive oxygen species (ROS). nih.gov ROS are highly reactive, oxygen-containing molecules that function as important signaling molecules at low to moderate levels. nih.govyoutube.com However, cancer cells often exhibit higher basal levels of ROS compared to normal cells. nih.gov Excessive levels of ROS can cause significant damage to cellular components, including proteins, lipids, and DNA, leading to a state of oxidative stress that triggers apoptotic cell death. youtube.comnih.gov
By promoting a surge in intracellular ROS levels, these cyathin compounds push the cancer cells beyond a tolerable threshold, initiating mitochondrial-mediated apoptosis. nih.govnih.gov This strategy exploits the altered redox balance often present in tumor cells, turning a pro-survival characteristic into a vulnerability. mdpi.com
Table 2: this compound with ROS-Dependent Anticancer Activity
| Compound | Activity | Reference |
|---|---|---|
| Erinacine A | Triggers cancer cell death dependent on ROS production. | nih.gov |
| Cyathin Q | Triggers cancer cell death dependent on ROS production. | nih.gov |
| Cyathin R | Triggers cancer cell death dependent on ROS production. | nih.gov |
The mitochondrion plays a central role in the intrinsic pathway of apoptosis. This compound have been shown to interact with key proteins in the outer mitochondrial membrane (OMM) to initiate this process. Specifically, Cyathin-R has been identified as an inducer of apoptosis through the oligomerization of the voltage-dependent anion channel 1 (VDAC1). researchgate.net
VDAC1 is a crucial channel protein that controls the passage of ions and metabolites between the mitochondria and the rest of the cell. capes.gov.brnih.gov It is also a key player in mitochondria-mediated apoptosis. researchgate.net In response to pro-apoptotic signals, VDAC1 monomers can assemble into oligomers, forming a large pore in the OMM. researchgate.netnih.gov This large channel facilitates the release of apoptogenic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. researchgate.netresearchgate.net The release of cytochrome c is a critical step that leads to the activation of caspase-9 and the subsequent execution of apoptosis. youtube.com The induction of VDAC1 oligomerization by Cyathin-R represents a specific molecular mechanism for its pro-apoptotic effects, occurring even in cells that are deficient in the canonical pro-apoptotic proteins Bax and Bak. researchgate.net This action is also associated with an increase in intracellular calcium, which is known to promote VDAC1 oligomerization and apoptosis. researchgate.netcapes.gov.br
Table 3: Cyathin-R Interaction with VDAC1
| Event | Molecular Consequence | Cellular Outcome |
|---|---|---|
| Cyathin-R treatment | Elevation of intracellular Ca2+ levels. researchgate.net | --- |
| VDAC1 Overexpression & Oligomerization | Increased VDAC1 protein levels and assembly into pore-forming oligomers. researchgate.net | Formation of a large channel in the outer mitochondrial membrane. nih.gov |
| Release of Apoptogenic Factors | Release of proteins like cytochrome c from the mitochondria into the cytosol. researchgate.netresearchgate.net | Activation of the caspase cascade. youtube.com |
| Apoptosis | --- | Programmed cell death of the cancer cell. researchgate.net |
The cytoskeleton, a complex network of protein filaments including actin, provides structural support to cells and is vital for processes such as cell division, migration, and invasion. nih.gov The organization of the cytoskeleton is often altered in cancer cells to facilitate tumor progression and metastasis. nih.govnih.gov Certain cyathane diterpenes, notably erinacine A, function as perturbators of cytoskeleton organization. nih.gov
These compounds have been found to upregulate the expression of several proteins involved in the organization and function of the actin cytoskeleton. nih.gov Disruption of the normal dynamics of the actin network can inhibit cancer cell motility and invasion, processes that are critical for metastasis. mdpi.comresearchgate.net By altering cytoskeletal integrity, this compound can interfere with the physical properties of cancer cells, potentially leading to growth inhibition and a reduction in their invasive capabilities. nih.govresearchgate.net This mechanism represents an important facet of the multifaceted anticancer activity of the cyathin family of natural products.
Neurotrophic and Neuroprotective Mechanisms
Cyathin diterpenoids have demonstrated significant potential in the realm of neuroprotection, primarily through their influence on neurotrophic factors. These compounds, many of which are derived from fungi, have been the subject of preclinical investigations to understand their mechanisms of action in stimulating nerve cell growth and survival.
Stimulation of Nerve Growth Factor (NGF) Synthesis
A key neurotrophic mechanism of certain this compound is their ability to stimulate the synthesis of Nerve Growth Factor (NGF). NGF is a crucial protein for the growth, maintenance, and survival of neurons. Small molecules capable of inducing NGF synthesis are of significant interest as they may offer therapeutic benefits for neurodegenerative conditions.
Several members of the cyathane diterpenoid family, notably erinacines isolated from the fungus Hericium erinaceus, have been identified as potent stimulators of NGF synthesis. nih.gov Preclinical studies have shown that erinacines A, B, C, E, F, and H can effectively promote the production of NGF. nih.gov The proposed mechanism involves the upregulation of NGF gene expression, leading to increased secretion of the neurotrophin from glial cells, such as astrocytes. This enhanced availability of NGF can then provide trophic support to surrounding neurons.
For instance, erinacine A has been observed to increase the levels of neurotrophin 3 (NT-3) and enhance the survival of noradrenergic neurons, which in turn stimulates NGF synthesis in the hippocampus. nih.gov Similarly, cyathin A3, produced by the fungus Cyathus helenae, has been shown to induce the release of NGF from cultured glial cells, further highlighting the potential of this class of compounds in neuroprotection.
Promotion of Neurite Outgrowth
The stimulation of NGF synthesis by this compound directly contributes to another critical neurotrophic effect: the promotion of neurite outgrowth. Neurite outgrowth, the process by which developing neurons produce new projections (axons and dendrites), is essential for establishing neural circuits.
Cyathane diterpenoids such as cyahookerin C, cyathin Q, and cyafranines B and G have been shown to stimulate neurite outgrowth in cellular models. nih.gov This effect is largely attributed to the NGF-mimetic or NGF-inducing properties of these compounds. By increasing the local concentration of NGF, these this compound can activate signaling pathways within neurons that lead to cytoskeletal rearrangements and the extension of neurites.
Interestingly, not all cyathane diterpenoids promote this process. Scabronine M, for example, has been found to inhibit NGF-induced neurite outgrowth in PC12 cells. nih.govnih.gov This inhibitory action is thought to occur through the suppression of the phosphorylation of the Trk A receptor and extracellular signal-regulated kinases (ERK), key components of the NGF signaling cascade. nih.gov This finding underscores the structural specificity required for the neurotrophic effects of this compound and provides valuable structure-activity relationship insights.
Antimicrobial Mechanisms
The cyathin core structure is also associated with significant antimicrobial properties. Various cyathane diterpenoids have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi, although the precise molecular mechanisms are still an area of active research.
Antibacterial Effects
Several cyathane diterpenoids have demonstrated notable antibacterial activity in preclinical studies. nih.gov Extracts from fungi known to produce this compound, such as Hericium erinaceus, have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.net
A significant finding in this area is the anti-MRSA (methicillin-resistant Staphylococcus aureus) activity of specific this compound. Erinacines A and B, isolated from the mycelia of Hericium erinaceus, were identified as compounds with activity against this multidrug-resistant pathogen. semanticscholar.org While the exact mechanism of action has not been fully elucidated, it is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with essential metabolic pathways. The lipophilic nature of the diterpenoid structure could facilitate interaction with and disruption of the lipid bilayer of bacterial membranes.
Table 1: Antibacterial Activity of Select Cyathin-Related Compounds
| Compound | Source Organism | Target Bacteria | Observed Effect |
|---|---|---|---|
| Erinacine A | Hericium erinaceus | Methicillin-resistant Staphylococcus aureus (MRSA) | Anti-MRSA activity |
| Erinacine B | Hericium erinaceus | Methicillin-resistant Staphylococcus aureus (MRSA) | Anti-MRSA activity |
| General Extracts | Hericium erinaceus | Various Gram-positive and Gram-negative bacteria | Growth inhibition |
Antifungal Effects
In addition to their antibacterial properties, some cyathane diterpenoids also exhibit antifungal activity. The ability to inhibit the growth of pathogenic fungi is a characteristic of this class of natural products. For example, scabronines G and H have been reported to affect plant pathogenic fungi at low concentrations. researchgate.net
The mechanisms underlying the antifungal effects of this compound are not yet well-defined but may share similarities with other terpenoid antifungal agents. These mechanisms often involve the disruption of fungal cell membrane integrity. Terpenoids can intercalate into the lipid bilayer, altering its fluidity and permeability, which can lead to the leakage of essential cellular components and ultimately, cell death. Another potential mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is a common target for antifungal drugs. Further research is needed to determine if this compound specifically target this pathway.
Anti-inflammatory Mechanisms (e.g., iNOS protein binding)
Preclinical evidence suggests that cyathane diterpenoids possess anti-inflammatory properties, with a potential mechanism involving the modulation of nitric oxide (NO) production. nih.govnih.gov Chronic inflammation is associated with the overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS). Therefore, inhibition of iNOS activity or expression is a key target for anti-inflammatory therapies.
Several cyathane diterpenes isolated from Cyathus africanus, including this compound D-H, neosarcodonin O, and 11-O-acetylcyathatriol, have demonstrated potent inhibition of nitric oxide production in lipopolysaccharide-activated macrophages. nih.gov This inhibition suggests an interference with the inflammatory cascade that leads to iNOS expression or a direct interaction with the iNOS enzyme itself. One review has suggested that the anti-inflammatory effects of cyathane diterpenes may occur through binding to the iNOS protein. nih.gov
Furthermore, compounds isolated from Hericium erinaceus were found to inhibit LPS-induced NO production in BV2 microglial cells, indicating anti-neuroinflammatory activity. mdpi.com The table below summarizes the inhibitory concentrations for several cyathane diterpenoids.
Table 2: Inhibition of Nitric Oxide Production by Cyathane Diterpenoids
| Compound | Source Organism | Cell Line | IC50 (µM) |
|---|---|---|---|
| Cyathin E | Cyathus africanus | Lipopolysaccharide-activated macrophages | 1.45 |
| Cyathin D | Cyathus africanus | Lipopolysaccharide-activated macrophages | 2.57 |
| 11-O-acetylcyathatriol | Cyathus africanus | Lipopolysaccharide-activated macrophages | 10.73 |
| Neosarcodonin O | Cyathus africanus | Lipopolysaccharide-activated macrophages | 12.0 |
| Unnamed Diterpenoid 1 | Hericium erinaceus | LPS-activated BV2 cells | 5.82 |
| Unnamed Diterpenoid 2 | Hericium erinaceus | LPS-activated BV2 cells | 31.44 |
This inhibition of NO production points to a significant anti-inflammatory mechanism of action for the cyathin class of compounds, making them interesting candidates for further investigation in inflammatory conditions.
Enzyme Inhibition Studies (e.g., NF-κB inhibition by fungal compounds)
The anti-inflammatory properties of cyathin diterpenoids are significantly linked to their ability to modulate key inflammatory pathways, including the inhibition of enzymes and transcription factors that drive the inflammatory response. A central target in this context is the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of genes involved in inflammation and immune responses.
Research has shown that certain cyathane diterpenoids can effectively suppress the expression of pro-inflammatory enzymes. For instance, in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2), specific this compound significantly inhibit the production of nitric oxide (NO). This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade whose expression is heavily dependent on NF-κB activation.
Further mechanistic studies have confirmed a direct influence on the NF-κB pathway. One xyloside-cyathane diterpene was observed to significantly downregulate the expression of phosphorylated NF-κB p65 subunit in LPS-stimulated BV-2 cells. By inhibiting the phosphorylation and subsequent activation of NF-κB, these compounds effectively block the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target pro-inflammatory genes. Molecular docking simulations further support these findings, suggesting that this compound may bind directly to iNOS, occupying pockets within the enzyme and inhibiting its function through multiple molecular interactions. This dual action—suppressing NF-κB activation and directly interacting with inflammatory enzymes—highlights a multi-pronged approach by which this compound exert their anti-inflammatory effects.
Identification of Molecular Targets and Pathways
The diverse biological effects of this compound stem from their interaction with a range of molecular targets and signaling cascades. Beyond inflammation, their neurotrophic and anti-proliferative activities have been traced to distinct cellular pathways.
Neurotrophic and Neuroprotective Pathways: The neurotrophic effects of this compound, particularly the erinacine family, are largely attributed to their ability to stimulate the synthesis of Nerve Growth Factor (NGF). These low-molecular-weight compounds are capable of crossing the blood-brain barrier. Mechanistic studies reveal an indirect action on neurons; erinacines first act on astrocytic cells, inducing the expression and secretion of NGF. This astrocyte-conditioned medium, rich in NGF, then stimulates neuronal cells, such as PC-12 cells. The secreted NGF binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), on the neuronal surface. This binding event triggers the activation of downstream signaling cascades, including the MAPK/ERK and PI3K pathways, which are crucial for promoting neurite outgrowth, neuronal survival, and differentiation. Some cyathanes, like Sarcodonin (B1194933) G, have also been proposed to exert neuroprotective effects through the activation of the TrkB receptor.
Anti-proliferative and Cytotoxic Pathways: The anticancer activities of this compound, such as erinacine A and this compound Q and R, are linked to their ability to induce cancer cell death through apoptosis and autophagy. A key molecular mechanism is the induction of intracellular reactive oxygen species (ROS). The accumulation of ROS creates a state of oxidative stress that damages cellular components and activates stress-related signaling pathways, ultimately leading to programmed cell death. Furthermore, erinacine A has been identified as a perturbator of the actin cytoskeleton. By interfering with the organization and function of the actin network, it disrupts essential cellular processes like cell division, migration, and maintenance of cell shape, contributing to its cytotoxic effects against tumor cells.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical architecture of cyathin compounds correlates with their biological functions. These investigations aim to identify the specific structural motifs, or pharmacophores, responsible for their anti-inflammatory, neurotrophic, and anti-proliferative effects.
The foundational structure for all this compound is the 5-6-7 tricyclic skeleton. However, variations in the oxygenation patterns, side chains, and stereochemistry of this core structure lead to a wide range of biological activities.
α,β-Unsaturated Aldehyde/Carbonyl Groups: An α,β-unsaturated aldehyde group has been identified as an important structural feature for the bioactivity of several cyathane-type diterpenes, including erinacines A, B, and P. This reactive moiety is often crucial for the interaction with biological targets.
Hemiacetal and Dioxolane Moieties: The presence of rare functional groups has been linked to enhanced activity. For example, Erinacine L, a xyloside-cyathane diterpene containing an unusual hemiacetal group, demonstrates excellent neurotrophic and anti-neuroinflammatory properties. This suggests the hemiacetal moiety may be a key pharmacophore. Similarly, cyahookerins A and B, which feature an unusual dioxolane ring, also display potent neurotrophic activity. acs.org
Xyloside Moiety: Many bioactive this compound are glycosides, featuring a xylose sugar attached to the diterpenoid core. The presence and configuration of this xyloside moiety can significantly influence the compound's activity and properties.
Seco-cyathane Skeletons: Modifications to the core skeleton itself can still result in active compounds. Stercorin A, which possesses an unusual 4,9-seco-carbon skeleton (a broken ring system), retains potent anti-neuroinflammatory and neurotrophic activities, indicating that the intact tricyclic system is not an absolute requirement for all biological effects.
The insights gained from SAR studies provide a foundation for the rational design of new cyathin analogues with improved potency, selectivity, or pharmacokinetic properties. By understanding which structural features are essential for a desired biological effect, researchers can strategically modify the cyathin molecule.
One promising approach is the use of biosynthetic engineering. Researchers have successfully reconstituted the biosynthetic pathway for cyathane diterpenes in yeast (Saccharomyces cerevisiae). This allows for the creation of "non-natural" analogues by introducing or modifying enzymes within the pathway. This combinatorial biosynthetic strategy has already yielded novel cyathane xylosides that exhibit significant neurotrophic effects on PC-12 cells.
Analytical Methodologies for Cyathin Research
Extraction and Purification Techniques
The initial steps in cyathin research often involve the extraction and purification of these compounds from their natural sources, typically fungi. General extraction methods for natural products, which can be adapted for cyathins, include solid-liquid extraction and liquid-liquid extraction. Solid-liquid extraction can involve simple stirring or shaking of the solid material in a suitable solvent, followed by filtration, or more intensive methods like using a Soxhlet extractor for less soluble compounds or those embedded in an insoluble matrix. Liquid-liquid extraction is employed to separate compounds between two immiscible liquid phases, commonly an aqueous solution and an organic solvent, using a separatory funnel. Repeated extractions can enhance the yield of the desired compound miamioh.edu.
For tricyclic intermediates in cyathin synthesis, ethyl acetate (B1210297) extraction has been successfully employed. This involves extracting the compound into ethyl acetate, followed by washing the organic layer with sodium bicarbonate and water, drying, and evaporating the solvent. Subsequent purification can be achieved through chromatography over Florisil or silica (B1680970) gel, with elution using solvents like chloroform (B151607) cdnsciencepub.com.
Advanced Chromatographic Methods
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound due to their structural similarities and presence in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating and quantifying semi- and non-volatile compounds in liquid samples thermofisher.com. HPLC systems consist of a pump, an autosampler, a stationary phase column, and a detector thermofisher.com. The mobile phase, typically a mixture of solvents such as water, methanol, or acetonitrile, carries the sample through the stationary phase, where compounds separate based on their differential interactions with the column material thermofisher.comejgm.co.ukhawach.com.
Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18 columns) and a polar mobile phase, is a common choice for natural product analysis, including compounds like this compound ejgm.co.ukhawach.comlcms.czmeasurlabs.com. Gradient elution, where the mobile phase composition changes over time, is frequently employed to achieve optimal separation of complex mixtures ejgm.co.uklcms.cz. Detection is often performed using ultraviolet-visible (UV-Vis) detectors, but electrochemical, fluorescence, and mass spectrometry detectors are also utilized measurlabs.com. While specific HPLC parameters for individual cyathin compounds are optimized based on their unique chemical properties, the general principles of reversed-phase chromatography with gradient elution are broadly applicable for their separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and characterization of volatile and semi-volatile compounds measurlabs.commdpi.commdpi.comresearchgate.net. It is particularly effective for compounds that can be vaporized without decomposition. Sample preparation for GC-MS often involves headspace solid-phase microextraction (HS-SPME) to extract volatile components mdpi.commdpi.com. The separated compounds are then identified by their electron ionization mass spectra mdpi.com.
While GC-MS is a standard tool for volatile analysis, its application to this compound is less common due to their diterpenoid nature, which typically renders them non-volatile under standard GC conditions unless derivatized or if specific volatile degradation products are targeted. Should volatile derivatives or naturally occurring volatile cyathin forms be identified, GC-MS with appropriate column types (e.g., HP-5ms) and temperature programming would be the analytical method of choice for their qualitative and quantitative analysis mdpi.com.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an analytical technique primarily used for the characterization of polymers intertek.comtainstruments.com. GPC separates molecules based on their hydrodynamic volume (size in solution), allowing for the determination of molecular weight and molecular weight distribution intertek.comtainstruments.com. A polymer sample is dissolved in a solvent and introduced into a column packed with porous material, through which molecules diffuse at different speeds according to their size intertek.com.
While there is no readily available research on naturally occurring polymer-conjugated forms of this compound, if this compound were to be chemically conjugated to polymers for specific applications (e.g., drug delivery systems), GPC would be the essential method for characterizing these conjugates. It would provide critical information on the molecular weight, polydispersity index (PDI), and the success of the conjugation process intertek.comtainstruments.comnih.govrsc.orgresearchgate.net. Various detectors, including refractive index (RI), evaporative light scattering detection (ELSD), and multi-angle laser light-scattering detection (MALLS), are used with GPC to provide comprehensive data on polymer characteristics intertek.com.
Mass Spectrometry (MS)-based Approaches
Mass spectrometry plays a pivotal role in cyathin research, particularly for compound identification and structural elucidation.
High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique that provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions, often to several decimal places ejgm.co.uknumberanalytics.combioanalysis-zone.commeasurlabs.comresearchgate.net. This high precision allows for the unambiguous determination of elemental composition and differentiation between compounds with identical nominal masses but different molecular formulas (isobars) ejgm.co.ukrsc.orgbioanalysis-zone.comijbiotech.com.
HRMS is crucial for the structural elucidation of this compound by providing detailed information about their molecular structure. This typically involves acquiring HRMS data, followed by MS/MS (tandem mass spectrometry) analysis to generate fragmentation patterns. These patterns are then analyzed to identify structural features, which aids in elucidating the complete molecular structure of unknown or novel cyathin compounds numberanalytics.combioanalysis-zone.commeasurlabs.comresearchgate.netresearchgate.net. Common ionization techniques include electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) [Previous Search Result 20]. When coupled with liquid chromatography (LC-HRMS), it offers enhanced capabilities for analyzing complex mixtures and identifying metabolites researchgate.net. The mass error in HRMS is conventionally measured in parts per million (ppm), with state-of-the-art instruments achieving mass accuracies of less than 1 ppm, significantly increasing confidence in compound identification rsc.orgbioanalysis-zone.com.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful analytical technique employed to elucidate the chemical structure of molecules by inducing their fragmentation and analyzing the resulting product ions. In MS/MS, precursor ions of a specific mass-to-charge ratio (m/z) are selected in a first mass analyzer (MS1), then fragmented (e.g., through collision-induced dissociation, CID), and finally, the generated product ions are separated and detected in a second mass analyzer (MS2) wikipedia.orgnationalmaglab.org. This process provides detailed information about the connectivity and arrangement of atoms within the molecule.
The fragmentation patterns observed in MS/MS spectra are characteristic of the molecule's structure. Different types of bond cleavages occur depending on the energy input and the chemical properties of the ion, leading to specific neutral losses or characteristic fragment ions nationalmaglab.orgmdpi.com. For complex natural products like this compound, which are tricyclic diterpenoids, MS/MS can be instrumental in identifying key structural features such as the presence and position of hydroxyl groups, carbonyls, and the integrity of their characteristic ring systems. While specific detailed fragmentation pathways for individual cyathin compounds were not extensively detailed in the provided search results, the general principle applies: by analyzing the mass differences between the precursor ion and its fragments, researchers can deduce the loss of specific functional groups (e.g., water, methyl groups) or the cleavage of particular bonds within the diterpenoid skeleton, thereby aiding in structural confirmation or elucidation of novel analogues. The high specificity offered by tandem MS allows for the differentiation of compounds with very similar m/z ratios, which is crucial for complex mixtures longdom.orgacs.org.
LC-MS and GC-MS Coupling for Metabolomics and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable hyphenated techniques in metabolomics and compound identification, particularly for natural products like this compound. These techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.
GC-MS for Metabolomics and Identification: GC-MS is highly effective for the analysis of volatile and thermally stable small molecular metabolites, typically those with molecular weights less than 650 daltons nih.gov. Many metabolites, including various acids, alcohols, sugars, and sterols, require chemical derivatization (e.g., methoximation of carbonyls and silylation of polar groups) to increase their volatility and thermal stability before GC analysis thermofisher.com. The primary advantages of GC-MS in metabolomics include its high chromatographic separation power, reproducible retention times, robust quantitation, and high selectivity and sensitivity thermofisher.com. A significant strength of GC-MS, particularly when using Electron Ionization (EI), is the generation of highly reproducible and compound-specific molecular fragmentation patterns thermofisher.comazolifesciences.com. These stable EI spectra can be compared against extensive commercial spectral libraries (e.g., NIST, Wiley) for rapid and reliable compound identification, making it a cornerstone for identifying known metabolites in complex biological samples thermofisher.comazolifesciences.com. GC-MS can detect and identify hundreds of compounds in a single analysis, even in complex biological fluids nih.govazolifesciences.com. For this compound, if they or their derivatives are sufficiently volatile or can be appropriately derivatized, GC-MS could be employed for their identification and profiling in fungal extracts or biological matrices.
LC-MS for Metabolomics and Identification: LC-MS is broadly applicable for analyzing a wider range of compounds, especially non-volatile and thermally labile metabolites that are not suitable for GC-MS thermofisher.com. It offers high sensitivity and is frequently coupled with high-resolution mass spectrometry (HRMS) to provide accurate mass measurements, which are critical for the identification of unknown compounds in complex metabolomic profiles. While the provided search results did not detail specific LC-MS applications for this compound, LC-MS is generally preferred for less volatile natural products. The combination of chromatographic separation with mass spectrometric detection allows for the identification of known this compound and the discovery of novel analogues by comparing their exact masses, isotopic patterns, and fragmentation data with databases or predicted structures. The ability to analyze complex mixtures without extensive derivatization makes LC-MS a versatile tool for comprehensive metabolomic studies of cyathin-producing organisms.
NMR Spectroscopy for Quantitative Analysis and Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a robust analytical technique renowned for its ability to provide detailed structural elucidation and, crucially, for its application in quantitative analysis (qNMR) and the analysis of complex mixtures. The fundamental principle underpinning qNMR is the direct proportionality between the signal intensity in an NMR spectrum and the number of nuclei responsible for that particular resonance researchgate.netmagritek.comox.ac.uk. This linear response makes NMR an excellent tool for absolute and relative quantification without the need for extensive calibration curves, provided certain experimental parameters are optimized researchgate.netmagritek.comox.ac.uk.
Quantitative Analysis (qNMR): For quantitative analysis of this compound, qNMR can be used to determine the absolute concentration or purity of isolated compounds, or the relative ratios of different cyathin analogues within a mixture. This is achieved by comparing the integral area of a specific, well-resolved signal from the analyte to that of a known amount of an internal standard magritek.comox.ac.uk. The internal standard should be chemically inert, highly soluble in the chosen solvent, have low volatility, and produce simple, non-overlapping resonances ox.ac.uk. Accurate shimming, proper relaxation delays, and uniform excitation of resonances are critical experimental parameters to ensure precise and accurate quantitative results ox.ac.uk.
Mixture Analysis: NMR spectroscopy is particularly powerful for the direct analysis of complex mixtures, such as crude extracts containing various this compound and other co-occurring metabolites nih.govrsc.org. Unlike chromatographic methods that physically separate components, NMR provides a "snapshot" of all NMR-active nuclei in the sample simultaneously. While complex mixtures can lead to signal overlap, especially in 1D ¹H NMR spectra due to limited chemical shift dispersion, advanced NMR methods and pulse sequences have been developed to address these challenges nih.govrsc.org. These include 2D NMR techniques (e.g., COSY, HSQC, HMBC) that spread signals across two dimensions, significantly improving resolution and enabling the assignment of individual signals to specific compounds within the mixture. This allows for the identification and quantification of multiple cyathin analogues and related compounds in a single experiment, without prior separation. The ability to analyze mixtures directly makes NMR an invaluable tool for monitoring biosynthetic pathways, assessing extract quality, and studying the co-occurrence of different cyathin derivatives.
Ecological Roles and Biological Significance of Cyathins
Role in Fungal Defense Mechanisms
Cyathins serve as potent defensive compounds for the fungi that produce them, primarily by exhibiting broad-spectrum antibiotic activity. Research has demonstrated that the cyathin complex, particularly components like cyathin A3, is active against a range of microorganisms. nih.govnih.gov This includes actinomycetes, various Gram-positive and Gram-negative bacteria, and even certain fungi, such as dermatophytes. nih.gov For instance, this compound B3 and C3 are known for their strong antibiotic capabilities. nih.govnih.gov The mechanism of their antibacterial effect is suggested to involve the inactivation of sulfhydryl (-SH) groups in target microorganisms. neobioscience.com The sustained production of secondary compounds like this compound by Cyathus species, even in the presence of other fungi, indicates their importance in competitive exclusion and defense against microbial rivals in their ecological niche. nih.gov
Table 1: Antimicrobial Activity of Cyathin Complex Components
| Compound/Complex | Target Microorganisms | Activity Type | Source |
| Cyathin Complex | Actinomycetes, Gram-positive bacteria, Gram-negative bacteria, some fungi (dermatophytes) | Antibiotic | Cyathus helenae nih.gov |
| Cyathin B3 | Bacteria, Fungi | Antibiotic | Cyathus species nih.govnih.gov |
| Cyathin C3 | Bacteria, Fungi | Antibiotic | Cyathus species nih.govnih.gov |
| Striatin compounds | Fungi imperfecti, Gram-positive bacteria, some Gram-negative bacteria | Antibiotic | Cyathus striatus clinisciences.com |
Allelopathic Effects
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, or reproduction of other organisms. The antimicrobial activity of this compound against bacteria and other fungi can be categorized as an allelopathic effect. By inhibiting the growth of competing microorganisms, Cyathus fungi utilize this compound to establish and maintain their dominance in specific ecological niches. This chemical interference allows the producing fungus to outcompete other microbial species for limited resources, such as decaying wood or organic matter, which are typical substrates for Cyathus species. nih.gov This competitive advantage contributes to the ecological success and distribution of cyathin-producing fungi.
Maintenance of Symbiotic Relationships
This compound, or structurally similar compounds, play a role in the maintenance of symbiotic relationships, particularly those involving fungi and plants. Mycorrhizal fungi, which form crucial mutualistic associations with plant roots, are known to enhance nutrient uptake for plants while receiving carbohydrates in return. A key aspect of maintaining these beneficial symbioses is the protection of the host plant from pathogens. Some symbiotic fungi secrete antibiotic substances into the soil or directly into plant tissues to counteract harmful microbes. The production of cyathin-like antibiotics by mycorrhizal fungi like Suillus citrinum exemplifies how these compounds contribute to the stability and success of such mutualistic interactions by safeguarding the plant partner from microbial threats. This defensive chemical contribution helps ensure the long-term viability and health of the symbiotic partnership.
Biotechnological Production and Metabolic Engineering of Cyathins
Fermentation Optimization for Natural Production
Fermentation optimization is a critical initial step in enhancing the natural production of cyathins from their fungal hosts. This process involves fine-tuning various environmental and nutritional parameters to maximize the yield, productivity, and conversion rate of target metabolites nih.govnih.govcenmed.com. Key parameters influencing fermentation success include temperature, pH, nutrient composition, and dissolved oxygen levels nih.govnih.gov.
Studies on Cyathus helenae, a known producer of this compound, have identified optimal fermentation conditions. A pH range of 4.5 to 5.5 and a temperature of 22 °C were found to be most favorable for achieving maximum cyathin yield. The type of nitrogen source also plays a significant role; organic nitrogen sources were generally more beneficial, with nitrates particularly enhancing cyathin production without substantially altering fungal growth. Furthermore, dextrose, fructose, maltose, and starch proved to be effective carbon sources for cyathin biosynthesis nih.gov.
An innovative approach to boost cyathin A3 production involved a bacteria-induced static batch fermentation. The timely addition of Escherichia coli K12 or Bacillus megabacterium to C. helenae cultures resulted in a remarkable sixfold increase in cyathin A3 yield, reaching nearly 1 mg/ml. This induction mechanism is thought to be mediated by bacteria-associated media changes or direct physical interaction between the fungus and bacteria. Research also indicates that cyathin A3 biosynthesis is subject to carbon catabolite repression, suggesting further targets for optimization metabolomicsworkbench.org.
Table 1: Optimized Fermentation Parameters for Cyathin Production
| Parameter | Optimal Range/Condition | Effect on Production (Example) | Source Organism |
| pH | 4.5 - 5.5 | Maximum cyathin yield | Cyathus helenae |
| Temperature | 22 °C | Maximum cyathin yield | Cyathus helenae |
| Nitrogen Source | Organic (Nitrates) | Enhanced cyathin production | Cyathus helenae |
| Carbon Source | Dextrose, Fructose, Maltose, Starch | Good for cyathin production | Cyathus helenae |
| Bacterial Induction | E. coli K12 or B. megabacterium | 6-fold increase in cyathin A3 | Cyathus helenae |
Engineering Producing Organisms for Enhanced Yields
Metabolic engineering and synthetic biology are pivotal in redesigning microbial cell factories for enhanced terpenoid production, including this compound uni-freiburg.de. These strategies focus on manipulating the biosynthetic pathways within host organisms to achieve higher yields and even produce novel derivatives uni-freiburg.dewikipedia.org. Key approaches involve increasing the supply of precursor molecules, optimizing the expression of crucial pathway genes by modifying promoter strength, ribosomal binding sites, and gene copy numbers, and minimizing the activity of competing metabolic pathways uni-freiburg.de.
Saccharomyces cerevisiae (baker's yeast) has emerged as a highly promising and widely utilized host for the heterologous production of isoprenoids, a broad class of compounds that includes diterpenoids like this compound. Its advantages stem from its robust growth characteristics, well-established genetic manipulation tools, and high tolerance to industrial fermentation conditions wikipedia.orgnih.govnih.gov.
Significant progress has been made in the de novo synthesis of cyathane diterpenes in engineered S. cerevisiae. Researchers have successfully identified and characterized key enzymes from the native cyathin biosynthesis pathway in fungi such as Hericium erinaceus. These enzymes include EriE (geranylgeranyl pyrophosphate synthase), EriG (a UbiA-type terpene synthase), EriA/C/I (cytochrome P450 hydroxylases), and EriJ (a glycosyltransferase).
A notable achievement involved integrating the gene encoding EriG, which is responsible for catalyzing the formation of the core cyathane skeleton, into the yeast chromosome. This engineered strain successfully produced cyatha-3,12-diene at a concentration of 105.8 mg/L. Further investigations have led to the identification and elucidation of a novel FAD-dependent oxidase (EriM) and three new NADP(H)-dependent reductases, all of which play crucial roles in the intricate biosynthesis of various cyathanes nih.gov. Overexpression of specific biosynthetic genes, such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), has also been shown to increase terpenoid content in other fungal systems, indicating a general strategy applicable to this compound uni-freiburg.de.
Table 2: Key Enzymes in Cyathane Biosynthesis and Their Functions in Engineered Yeast
| Enzyme Name | Function | Source Organism | Production in S. cerevisiae (Example) |
| EriE | Geranylgeranyl pyrophosphate synthase | Hericium erinaceus | Precursor supply enhancement |
| EriG | UbiA-type terpene synthase | Hericium erinaceus | Cyathane skeleton formation (105.8 mg/L cyatha-3,12-diene) |
| EriA/C/I | Cytochrome P450 hydroxylases | Hericium erinaceus | Hydroxylation of cyathane intermediates |
| EriJ | Glycosyltransferase | Hericium erinaceus | Glycosylation of cyathanes |
| EriM | FAD-dependent oxidase | Fungal (identified) | Allyl aldehyde formation |
| NADP(H)-dependent reductases | Reduction steps in biosynthesis | Fungal (identified) | Various reduction reactions |
Combinatorial biosynthesis represents a powerful strategy for expanding the structural diversity of cyathane derivatives, allowing for the generation of "non-natural" analogues with potentially enhanced or novel bioactivities nih.gov. By strategically combining different biosynthetic enzymes and modifying their expression in engineered host organisms, researchers can create a library of new compounds that may not be readily accessible through traditional chemical synthesis or direct extraction from natural sources nih.gov.
Through the application of combinatorial biosynthetic strategies, S. cerevisiae strains have been successfully engineered to produce an impressive array of 22 distinct cyathane-type diterpenes. This collection includes seven previously "unnatural" cyathane xylosides, highlighting the capacity of this approach to generate molecular diversity beyond what is found in nature nih.gov. The elucidation of the modular biosynthetic pathway of erinacines has further revealed how non-enzymatic reactions, triggered by intermediates like allyl aldehyde, contribute to the formation of these diverse compounds, offering additional targets for engineering. This combinatorial approach provides a straightforward and efficient method for both supplying bioactive cyathanes for further study and exploring the vast landscape of their structural variations nih.gov.
Biotransformation and Enzyme-Catalyzed Conversions
Biotransformation refers to the metabolic conversion of organic compounds from one form to another, often facilitated by microorganisms or isolated enzymes. This process is particularly valuable for synthesizing complex compounds or modifying existing ones when conventional chemical synthesis is challenging. Enzyme-catalyzed conversions are a core component of biotransformation, leveraging the high specificity and efficiency of various enzyme systems, including hydrolases, reductases, oxidases (such as cytochrome P450s), and transferases.
In the context of this compound, specific enzymes within their complex biosynthetic pathways are responsible for the various modifications that lead to the structural diversity observed in this class of natural products. For instance, cytochrome P450 hydroxylases (e.g., EriA, EriC, EriI), FAD-dependent oxidases (e.g., EriM), and NADP(H)-dependent reductases identified in the cyathane pathway play crucial roles in introducing hydroxyl groups, forming aldehyde functionalities, and performing reduction steps on the cyathane skeleton nih.gov. In vitro enzymatic assays have confirmed the catalytic activity of these enzymes, demonstrating their ability to accept specific cyathane substrates and convert them into modified forms. These enzymatic modifications are fundamental to generating the broad spectrum of natural and non-natural cyathane derivatives, offering avenues for targeted synthesis of specific compounds with desired biological activities.
Future Research Directions and Translational Potential
Unraveling Undiscovered Biosynthetic Pathways
Understanding the complete biosynthetic pathways of cyathins is a critical area for future research. While it is known that cyathanes are diterpenes constructed via the isoprenoid pathway, originating from geranylgeranyl pyrophosphate, the intricate details of their formation remain partially elusive. metabolomicsworkbench.org Recent advancements have begun to unravel these complex processes, including the reconstitution of cyathane diterpene biosynthesis in Saccharomyces cerevisiae. This has led to the identification and elucidation of new enzymes, such as the FAD-dependent oxidase EriM, responsible for allyl aldehyde formation, and several NADP(H)-dependent reductases. metabolomicsworkbench.org
Despite these breakthroughs, the genes responsible for certain key structural features in this compound are still unknown. Future research will focus on:
Identifying novel enzymes and gene clusters: Employing advanced genomic and proteomic techniques to discover the complete enzymatic machinery involved in the divergent biosynthesis of various cyathin analogues.
Elucidating reaction mechanisms: Detailed mechanistic studies of key enzymatic steps, particularly those responsible for the unique 5/6/7 tricyclic skeleton and its subsequent modifications.
Metabolic engineering for enhanced production: Leveraging synthetic biology approaches to engineer microbial hosts for efficient and scalable production of known and novel this compound, overcoming the limitations of natural extraction yields.
Exploration of Novel Cyathin Structural Analogues
The structural diversity of this compound is a significant asset for drug discovery. Future research will involve the systematic exploration and generation of novel cyathin structural analogues to expand their therapeutic utility. This includes both natural and "unnatural" derivatives.
Combinatorial biosynthesis: Utilizing engineered microbial platforms, such as Saccharomyces cerevisiae, to generate a library of diverse cyathane-type diterpenes, including "unnatural" cyathane xylosides, which have already shown promising neurotrophic effects. metabolomicsworkbench.org
Structure-activity relationship (SAR) studies: Comprehensive SAR studies on existing and newly synthesized analogues to identify key pharmacophores responsible for specific biological activities. This involves targeted modifications of the core structure and peripheral groups.
Bio-inspired synthesis: Designing and synthesizing novel cyathin derivatives by mimicking natural biosynthetic pathways, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.
Advanced Mechanistic Studies on Cellular Targets
A deeper understanding of the molecular mechanisms and cellular targets of this compound is paramount for their development as therapeutic agents. This compound exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. uni-freiburg.denih.gov
Key areas for advanced mechanistic studies include:
Neurotrophic and anti-neuroinflammatory mechanisms: Investigating the precise pathways by which this compound, such as erinacines, cyahookerins, allocyathin B2, and scabronines, stimulate Nerve Growth Factor (NGF) synthesis and inhibit nitric oxide (NO) production in microglial cells. wikipedia.org This is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.
Anticancer mechanisms: Elucidating how cyathin Q regulates Bcl-2 family proteins and increases reactive oxygen species (ROS) generation in cancer cells, and identifying other potential anticancer targets.
Antiviral activity: Further exploring the mechanism of action of cyathin-B3 as a potential inhibitor of SARS-CoV-2 Nsp16, including detailed binding studies and cellular assays.
Enzymatic inhibition: Investigating the acetylcholinesterase (AChE) inhibitory effects observed with certain cyathane diterpenoids and conducting in-depth molecular docking and enzymatic assays to characterize these interactions.
High-throughput screening and target identification: Utilizing advanced chemical biology tools and high-throughput screening platforms to identify novel, previously uncharacterized cellular targets and pathways modulated by this compound.
Development of Robust Synthetic Methodologies
Convergent and enantioselective approaches: Developing new synthetic strategies that allow for the convergent and enantioselective construction of the challenging 5/6/7 tricyclic core and its diverse functionalizations. Recent advancements include Brook rearrangement-mediated annulation, Pd-catalyzed asymmetric allylic alkylation, Ru-catalyzed diastereoselective cycloisomerization, and desymmetric double-allylboration.
Green chemistry principles: Incorporating green chemistry principles into synthetic routes to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Flow chemistry and automation: Exploring flow chemistry and automated synthesis platforms to improve reaction efficiency, reproducibility, and scalability, facilitating the rapid production of this compound and their analogues for biological testing.
Investigation of Ecological and Evolutionary Roles in Natural Ecosystems
Beyond their therapeutic potential, understanding the ecological and evolutionary roles of this compound in their natural environments is an emerging area of research. This compound are produced by various fungi and, in some cases, plants like Euphorbia, suggesting a role in their survival and interaction within ecosystems. uni-freiburg.dewikipedia.orgmetabolomicsworkbench.orgnih.gov
Defense mechanisms: Investigating whether this compound act as defensive compounds against predators, pathogens, or competing organisms in fungi and plants. Their antimicrobial properties support this hypothesis. uni-freiburg.de
Signaling molecules: Exploring if this compound play a role as signaling molecules in fungal communication, development, or symbiotic relationships.
Evolutionary divergence: Analyzing the evolutionary pathways of cyathin biosynthesis across different species to understand how structural diversity has arisen and the selective pressures that have driven their evolution. This could provide insights into novel biosynthetic enzymes and pathways.
Potential Applications in Natural Products-Inspired Drug Discovery and Chemical Biology (Pre-clinical Lead Optimization)
This compound are highly promising candidates for natural products-inspired drug discovery and chemical biology, particularly in the pre-clinical lead optimization phase. This phase involves rigorous assessment of a lead compound's safety, efficacy, pharmacokinetics, and potential side effects before progression to human clinical trials.
Pre-clinical validation: Conducting comprehensive in vitro and in vivo studies to validate the therapeutic potential of promising cyathin leads across various disease models, including neurodegenerative disorders, inflammatory conditions, viral infections, and cancers.
Pharmacokinetic and pharmacodynamic profiling: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) of cyathin leads, along with their pharmacodynamic effects, to optimize their drug-like properties.
Toxicology and safety assessment: Rigorous toxicology studies adhering to Good Laboratory Practice (GLP) guidelines to assess the safety profile of cyathin compounds, including acute, sub-chronic, and chronic toxicity.
Chemical biology probes: Developing cyathin-based chemical probes to selectively modulate specific cellular targets, enabling detailed studies of biological pathways and disease mechanisms. This includes using advanced computational modeling and "organ-on-chip" systems to predict molecular interactions and optimize drug design.
Combination therapies: Exploring the potential of this compound in combination with existing therapeutic agents to achieve synergistic effects or overcome drug resistance, particularly in complex diseases like cancer and neurodegeneration.
By pursuing these multifaceted research directions, the scientific community aims to fully harness the potential of this compound, translating fundamental discoveries into novel therapeutic strategies and advanced chemical biology tools.
Q & A
Q. How can literature reviews on cyathins avoid bias and ensure comprehensive coverage?
- Methodological Approach : Use systematic review protocols with predefined inclusion/exclusion criteria. Search multiple databases (SciFinder, PubMed, Web of Science) and grey literature. Assess source quality via peer-review status, citation counts, and methodological rigor. Track search strategies with PRISMA flowcharts .
Ethical and Reporting Standards
Q. What ethical considerations apply when publishing cyathin research with commercial potential?
Q. How should researchers document failed experiments or non-reproducible cyathin syntheses?
- Methodological Approach : Include detailed troubleshooting logs in supplementary materials. Report reaction conditions attempted, observed failures (e.g., polymerization, decomposition), and corrective actions. Use platforms like LabArchives for real-time documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
